molecular formula C7H15N B1347557 1-cyclopentyl-N-methyl-methanamine CAS No. 4492-51-7

1-cyclopentyl-N-methyl-methanamine

Cat. No. B1347557
CAS RN: 4492-51-7
M. Wt: 113.2 g/mol
InChI Key: XLXBMMXDVLSNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-Methylidene[bis(trimethylsilyl)methyl]amine, involves the use of methanimine synthons in [2 + 2] cycloadditions with ketenes. This process yields 4-unsubstituted β-lactams in a single step . Although this does not directly describe the synthesis of 1-Cyclopentyl-N-methyl-methanamine, it suggests that similar strategies could potentially be applied to synthesize structurally related amines.

Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-N-methyl-methanamine is not analyzed in the provided papers. However, the structure of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives is discussed, highlighting the importance of the amine group in the activity of these compounds as serotonin 5-HT1A receptor-biased agonists . This indicates that the amine functional group plays a critical role in the biological activity of these molecules.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-Cyclopentyl-N-methyl-methanamine. However, the first paper discusses the reactivity of a methanimine synthon in cycloaddition reactions , which could be relevant when considering the reactivity of other methanamine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopentyl-N-methyl-methanamine are not detailed in the provided papers. Nonetheless, the second paper describes the properties of a series of methanamine derivatives, such as high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration . These properties are crucial for the development of pharmaceutical agents and could be considered when analyzing the properties of 1-Cyclopentyl-N-methyl-methanamine.

Relevant Case Studies

The second paper provides a case study of a methanamine derivative that acts as a biased agonist of serotonin 5-HT1A receptors, with robust antidepressant-like activity confirmed in vivo . This case study is relevant as it demonstrates the potential therapeutic applications of methanamine derivatives, which could extend to compounds like 1-Cyclopentyl-N-methyl-methanamine.

Scientific Research Applications

Enzymatic Inhibition and Drug Metabolism

Chemical inhibitors of Cytochrome P450 isoforms play a crucial role in studying drug metabolism and predicting drug-drug interactions. Potent and selective chemical inhibitors can decipher the involvement of specific CYP isoforms in the metabolism of various drugs, an area where compounds similar to 1-cyclopentyl-N-methyl-methanamine could potentially be applied due to their structural specificity and ability to interact with enzyme systems (Khojasteh et al., 2011).

Agricultural Applications

The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables illustrates the potential agricultural applications of cyclopentyl compounds. 1-MCP has been shown to significantly improve the maintenance of product quality by inhibiting ethylene perception, thus delaying ripening and senescence. This suggests that structurally similar compounds, such as 1-cyclopentyl-N-methyl-methanamine, might have analogous or complementary applications in agriculture to enhance produce longevity and quality (Watkins, 2006).

Biochemical Research and Methylation Studies

DNA methyltransferase inhibitors have been a focus of biochemical research due to their implications in epigenetic modifications and potential therapeutic applications. Compounds that can inhibit or modulate the activity of these enzymes are valuable for studying disease mechanisms and developing new treatments. Research on the state of the art in DNA methyltransferase inhibitors highlights the importance of small molecule inhibitors in medical research, where cyclopentyl derivatives could be of interest for modulating gene expression or investigating methylation patterns (Goffin & Eisenhauer, 2002).

Safety And Hazards

Specific safety and hazard information for 1-cyclopentyl-N-methyl-methanamine is not readily available in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The future directions for the use of 1-cyclopentyl-N-methyl-methanamine are not specified in the search results. Its applications would depend on the specific context in which the compound is being used.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

1-cyclopentyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-8-6-7-4-2-3-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXBMMXDVLSNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963302
Record name 1-Cyclopentyl-N-methylmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID40963302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-N-methyl-methanamine

CAS RN

4492-51-7
Record name N-Methylcyclopentanemethanamine
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Record name 4492-51-7
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Record name 1-Cyclopentyl-N-methylmethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanemethanamine, N-methyl
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